molecular formula C7H7BrClN B1466819 3-Bromo-4-chlorobenzylamine CAS No. 849367-49-3

3-Bromo-4-chlorobenzylamine

Cat. No. B1466819
CAS RN: 849367-49-3
M. Wt: 220.49 g/mol
InChI Key: PMDDWYNMBRTBOA-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzylamine is a chemical compound with the molecular formula C7H7BrClN . It has an average mass of 220.494 Da and a monoisotopic mass of 218.945038 Da . It is also known by its IUPAC name, (3-bromo-4-chlorophenyl)methanamine .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a chlorine atom, and a benzylamine group . The exact spatial arrangement of these substituents could be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

1. Chemical Structure Analysis

3-Bromo-4-chlorobenzylamine has been studied for its chemical structure and properties. For instance, a related compound, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, was synthesized from 3-bromo-5-chlorosalicylaldehyde and 2-chlorobenzenamine. This molecule exhibited an E configuration with respect to the imine C=N double bond and displayed intramolecular hydrogen bonding stabilizing its molecular conformation (Zhang, 2009).

2. Atmospheric Chemistry

The role of bromine, a constituent of this compound, in atmospheric chemistry has been explored. Bromine acts as a catalyst for ozone recombination, being more efficient than nitric oxide or chlorine. This study contributes to understanding the impact of compounds like this compound on atmospheric processes (Wofsy, McElroy, & Yung, 1975).

3. Synthesis and Decomposition Studies

The synthesis and decomposition of compounds related to this compound, such as hexabenzyl-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.05,9.03,11]dodecane (HBIW), were investigated. The study of protonation and decomposition provides insights into the behavior of similar compounds under different chemical conditions (Crampton, Hamid, Millar, & Ferguson, 1993).

4. Gas Chromatographic Applications

This compound derivatives have been used as stationary phases in gas chromatography. The synthesis of such compounds and their application in chromatography helps in the separation and analysis of various substances (Baniceru, Radu, & Pătroescu, 1995).

5. Electrochemical Oxidation Studies

The electrochemical oxidation of compounds like 4-bromoaniline, closely related to this compound, provides significant insights into the electrochemical behavior of brominated and chlorinated anilines. Such studies are crucial for understanding the electrochemistry of halogenated aromatic compounds (Kádár, Nagy, Karancsi, & Farsang, 2001).

6. Bromination in Organic Synthesis

The electrochemical bromination of 4-methoxy toluene, leading to 3-bromo 4-methoxy toluene, highlights the application of bromination techniques in organic synthesis. This has implications for the synthesis of brominated aromatic compounds like this compound (Kulangiappar, Anbukulandainathan, & Raju, 2014).

7. X-Ray Structural Analysis

X-ray structural analysis of compounds such as 4-chlorobenzylammonium nitrate, which share structural similarities with this compound, provides essential information on the molecular geometry and intermolecular interactions of such compounds (Hakiri, Ameur, Abid, & Derbel, 2018).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-bromo-4-chlorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDDWYNMBRTBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00727982
Record name 1-(3-Bromo-4-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849367-49-3
Record name 1-(3-Bromo-4-chlorophenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00727982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 3-bromo-4-chlorobenzamide (1.6 g, 6.8 mmol) in THF (10 mL) was added borane dimethyl sulfide complex (1.36 mL, 13.6 mmol) at room temperature. The mixture was then heated to 60° C. for 8 days. The solvent was pumped off and the reaction cautiously quenched with ethanol. When bubbling ceased, 1N HCl was added until pH was ˜2. The mixture was stirred at 50° C. for 4 h. The mixture was partitioned between EtOAc and water. The aqueous phase was washed 3× with EtoAC. The aqueous was then adjusted to pH 10 with 2N NaOH and extracted 3× with EtOAc. The combined organics phases were washed with brine (1×) and dried over anhydrous Na2SO4, filtered, and concentrated to afford the title compound as a clear oil. LC-MS m/z 219.6 (M+H)+, 1.41 min (ret time).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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